molecular formula C14H22N2O B1368431 (1-(2-Methoxybenzyl)piperidin-4-yl)methanamine

(1-(2-Methoxybenzyl)piperidin-4-yl)methanamine

Cat. No.: B1368431
M. Wt: 234.34 g/mol
InChI Key: MVYZSUHEKZXIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Methoxybenzyl)piperidin-4-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenylmethyl group and a methanamine group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methoxybenzyl)piperidin-4-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the piperidine ring or the methanamine group, leading to the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1-(2-Methoxybenzyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-(2-Methoxybenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to modulation of neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A piperidine derivative with similar structural features but different biological activities.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with potent dopamine reuptake inhibition properties.

    4-Iodobenzoic Acid: An isomer of iodobenzoic acid with different chemical properties and applications.

Uniqueness

(1-(2-Methoxybenzyl)piperidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group and methanamine group contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C14H22N2O/c1-17-14-5-3-2-4-13(14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3

InChI Key

MVYZSUHEKZXIRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)CN

Origin of Product

United States

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